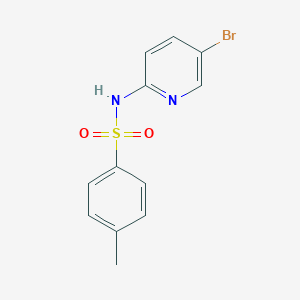

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFVGVQNRKEYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related structural analogs to provide a predictive profile of its chemical, physical, and biological characteristics. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative incorporating a pyridine ring. The sulfonamide functional group is a key feature in a variety of therapeutic agents, suggesting potential biological activity for this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₂H₁₁BrN₂O₂S | |

| Molecular Weight | 327.20 g/mol | |

| Melting Point (°C) | 115-120 | Based on analogous N-aryl-4-methylbenzenesulfonamides.[1] |

| Boiling Point (°C) | Not available | |

| pKa | ~8-9 | Estimated based on the sulfonamide proton of similar N-heterocyclic sulfonamides. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Limited solubility in water. | General solubility characteristics of sulfonamides. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons of the p-toluenesulfonyl group (~7.2-7.8 ppm), pyridine ring protons (~7.5-8.5 ppm), methyl protons (~2.4 ppm), and a sulfonamide N-H proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons, a methyl carbon (~21 ppm), and carbons of the pyridine ring. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3200-3300), S=O stretching (asymmetric ~1350, symmetric ~1160), and C-S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide follows a standard procedure for the formation of N-arylsulfonamides.

Synthetic Pathway

The primary synthetic route involves the reaction of 2-amino-5-bromopyridine with p-toluenesulfonyl chloride in the presence of a base.

Caption: General synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of similar N-arylsulfonamides.

Materials:

-

2-amino-5-bromopyridine

-

p-Toluenesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

Experimental Protocol: Characterization

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Potential Biological Activity and Signaling Pathways

The sulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes. Pyridine-based sulfonamides, in particular, have been extensively studied as inhibitors of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are known, and some, like CA IX and CA XII, are overexpressed in various tumors and are considered therapeutic targets.[2][3] Sulfonamides are known to act as CA inhibitors by coordinating to the zinc ion in the enzyme's active site.[3]

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against carbonic anhydrase.[2][4][5]

Materials:

-

Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX, or hCA XII)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (test compound)

-

Acetazolamide (a known CA inhibitor, as a positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and acetazolamide in DMSO.

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add the CA enzyme solution to each well.

-

Add various concentrations of the test compound (and acetazolamide in separate wells for the positive control) to the wells. Include wells with only the enzyme and buffer as a negative control.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the p-NPA substrate to all wells.

-

Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of the yellow product, p-nitrophenol.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a compound of interest for researchers in medicinal chemistry and drug discovery. Based on its structural features, it is predicted to be a crystalline solid with characteristic spectroscopic properties. Its synthesis is achievable through standard organic chemistry methods. The presence of the sulfonamide and pyridine moieties strongly suggests that this compound may act as an inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. Further experimental validation is required to confirm the predicted properties and to fully elucidate the biological activity and therapeutic potential of this compound.

References

- 1. N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide, CasNo.1216-97-3 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: α-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (CAS 207801-52-3)

Disclaimer: Publicly available scientific literature and patent databases contain exceptionally limited specific information regarding the synthesis, biological activity, and mechanism of action for α-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (CAS 207801-52-3). This guide, therefore, provides a comprehensive overview based on the broader class of substituted pyridinyl benzenesulfonamides and outlines putative experimental approaches. All detailed experimental protocols and specific quantitative data are derived from studies on structurally related compounds and should be considered as illustrative examples.

Core Compound Identification

| Property | Value |

| IUPAC Name | N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide |

| CAS Number | 207801-52-3 |

| Molecular Formula | C₁₂H₁₁BrN₂O₂S |

| Molecular Weight | 327.2 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br |

| InChI Key | YQGDSAPRZVMXCW-UHFFFAOYSA-N |

Putative Synthesis

While a specific, validated synthesis protocol for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is not available in the reviewed literature, a general and reliable method for the synthesis of N-pyridinyl sulfonamides involves the reaction of an aminopyridine with a benzenesulfonyl chloride.

General Experimental Protocol

This protocol is adapted from the synthesis of analogous sulfonamide compounds.[1][2]

Materials:

-

2-Amino-5-bromopyridine

-

p-Toluenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-amino-5-bromopyridine) is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Potential Biological Activities and Mechanism of Action

The biological profile of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide has not been explicitly reported. However, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[3][4] Furthermore, studies on structurally similar bromopyridinyl and pyridinyl sulfonamides provide insights into the potential biological activities of the target compound.

Potential Therapeutic Areas

-

Antimicrobial Activity: Sulfonamides are a known class of antibacterial agents.[5] The pyridinyl sulfonamide scaffold has been investigated for its potential to inhibit bacterial growth.[1][6]

-

Herbicidal Activity: A series of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized and shown to possess potent herbicidal activity.[7]

-

Enzyme Inhibition:

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and cancer.[8]

-

Lipoxygenase (LOX) Inhibition: Certain benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammation and thrombosis.[9]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: N-pyridinyl ureidobenzenesulfonates have been developed as inhibitors of DHODH, a target for the treatment of acute myeloid leukemia.[10]

-

Postulated Mechanism of Action

The mechanism of action would be dependent on the specific biological target. Based on the activities of related compounds, potential mechanisms include:

-

As an Antibacterial: Inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

-

As an Enzyme Inhibitor: Competitive binding to the active site of target enzymes such as carbonic anhydrase or lipoxygenase, thereby blocking their catalytic function. The sulfonamide moiety often coordinates with a metal ion (e.g., zinc in carbonic anhydrase) in the enzyme's active site.

Due to the lack of specific studies, no signaling pathway diagrams can be generated for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

Structure-Activity Relationships (SAR)

While a specific SAR study for the title compound is unavailable, general principles for pyridinyl benzenesulfonamides can be inferred from the literature.[7][9][11][12]

-

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence biological activity. The bromo-substituent at the 5-position in the target compound is an electron-withdrawing group which will affect the electronic properties of the pyridine ring and its interaction with biological targets.

-

Substituents on the Benzene Ring: The 4-methyl group on the benzenesulfonamide moiety contributes to the lipophilicity of the molecule, which can affect its solubility, cell permeability, and binding to hydrophobic pockets in target proteins.

-

The Sulfonamide Linker: The sulfonamide group is crucial for the biological activity of many compounds in this class, often acting as a key interacting group with the target protein.

Conclusion for Researchers and Drug Development Professionals

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a compound for which there is a significant gap in the public scientific literature. Its structural similarity to other biologically active pyridinyl benzenesulfonamides suggests that it may possess interesting pharmacological properties, potentially as an antimicrobial, herbicidal, or enzyme-inhibiting agent.

For researchers in drug discovery, this compound represents an unexplored chemical entity. The putative synthesis outlined in this guide provides a starting point for its preparation. Subsequent biological screening against a panel of common drug targets, such as kinases, proteases, and metabolic enzymes, could reveal its therapeutic potential. Further investigation into its physicochemical properties, in vitro activity, and in vivo efficacy is warranted to determine its suitability as a lead compound for further development. The lack of existing data means that any research conducted on this compound would be novel and could contribute significantly to the field of medicinal chemistry.

References

- 1. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive profile. The synthesis is detailed through a generalized, yet comprehensive, experimental protocol. Physicochemical and spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, are presented in structured tables for clarity and ease of comparison. A logical workflow for the synthesis is also provided as a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring, particularly a halogenated one, into a sulfonamide scaffold can significantly modulate its physicochemical and pharmacological properties. N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a molecule of interest within this chemical space, combining the structural features of a p-toluenesulfonyl moiety and a 5-bromopyridine amine. This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis and structural characterization.

Synthesis

The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide can be achieved through the nucleophilic substitution reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride. This is a common and effective method for the formation of N-arylsulfonamides.

Proposed Synthetic Workflow

The logical relationship for the synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is depicted in the following diagram.

An In-depth Technical Guide on N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities, including but not limited to, diuretic, hypoglycemic, and anticancer effects. This versatility stems from the ability of the sulfonamide moiety to act as a key pharmacophore, capable of engaging in crucial interactions with various biological targets such as enzymes and receptors.

The specific structure of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, incorporating a bromopyridine ring and a toluenesulfonyl group, presents a unique scaffold for potential therapeutic applications. The presence of the bromine atom and the pyridine nitrogen offers sites for further chemical modification, making it an attractive starting point for the development of novel drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, tailored for professionals in the field of drug discovery and development.

Chemical Properties and Data

The fundamental chemical properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide are summarized in the table below. This quantitative data is essential for its characterization, synthesis, and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | - |

| Molecular Formula | C₁₂H₁₁BrN₂O₂S | - |

| Molecular Weight | 327.20 g/mol | - |

| CAS Number | Not available | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | - |

Note: Some physical properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of specific experimental data for this exact molecule in the public domain.

Synthesis and Experimental Protocols

The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride. This is a standard method for the formation of N-arylsulfonamides.

General Synthesis Protocol

A representative experimental protocol for the synthesis is detailed below. This method is based on established procedures for sulfonamide synthesis.

Materials:

-

2-amino-5-bromopyridine

-

4-methylbenzenesulfonyl chloride (tosyl chloride)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine or a mixture of DCM and triethylamine.

-

Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding 1 M HCl to neutralize the excess base.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data that would be expected for the successful synthesis of the target compound.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the bromopyridine and tosyl groups, a singlet for the methyl group, and a broad singlet for the sulfonamide N-H proton. |

| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, including the methyl carbon and the aromatic carbons. |

| Mass Spec (ESI+) | A peak corresponding to [M+H]⁺ at m/z 327.98 and/or [M+Na]⁺ at m/z 349.96, showing the characteristic isotopic pattern for a bromine-containing compound. |

| Purity (HPLC) | >95% |

Potential Biological Activity and Signaling Pathways

Representative Mechanism of Action: Enzyme Inhibition

The diagram below illustrates a general mechanism by which a sulfonamide-based drug can inhibit a target enzyme, a common mode of action for this class of compounds.

Caption: General mechanism of enzyme inhibition by a sulfonamide drug.

Experimental and logical relationship diagrams

To systematically explore the therapeutic potential of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a structured experimental workflow is essential. The following diagram outlines a typical drug discovery cascade for a novel chemical entity.

Caption: A typical experimental workflow for drug discovery.

For the development of more potent and selective analogs, Structure-Activity Relationship (SAR) studies are crucial. The following diagram illustrates the logical relationships in a hypothetical SAR study based on the core scaffold of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

Caption: Logical relationships in a Structure-Activity Relationship study.

Conclusion

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide represents a valuable chemical entity for further investigation in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers multiple points for chemical modification to optimize biological activity. While specific experimental data for this compound is limited, the well-established importance of the sulfonamide scaffold in medicinal chemistry suggests that this molecule and its derivatives could hold significant therapeutic potential. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising compound.

References

physical and chemical properties of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines general principles of sulfonamide chemistry, data from closely related analogs, and established experimental protocols to serve as a foundational resource for researchers.

Chemical Identity and Physical Properties

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide linkage between a 4-methylbenzenesulfonyl group (tosyl group) and a 5-bromopyridin-2-amine moiety.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₁₂H₁₁BrN₂O₂S | Calculated |

| Molecular Weight | 343.20 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. The color can range from white to off-white or pale yellow. | General property of sulfonamides. |

| Melting Point | Not available. A related compound, N-(5-Bromopyridin-3-yl)benzenesulfonamide, has a melting point of 196-197 °C. | [1] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | General solubility of sulfonamides. |

| pKa (Sulfonamide N-H) | Estimated to be in the range of 7-10. | The acidity of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridyl ring. |

Synthesis

The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride in the presence of a base.

General Experimental Protocol

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis and should be optimized for specific laboratory conditions.

Reaction Scheme:

Figure 1: General synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

Materials:

-

2-Amino-5-bromopyridine

-

4-Methylbenzenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM or THF.

-

Addition of Base: Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Chemical Properties and Reactivity

The chemical reactivity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is dictated by its functional groups: the sulfonamide linkage, the bromopyridine ring, and the tosyl group.

-

Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a base. The resulting anion is a good nucleophile.

-

Bromopyridine Ring: The bromine atom on the pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the molecule. The pyridine nitrogen is basic and can be protonated or coordinated to metal ions.

-

Tosyl Group: The tosyl group is generally stable but can be cleaved under certain reductive conditions.

Spectral Data (Predicted and Analog-Based)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification (based on similar structures)[2] |

| ~8.3 | d | H-6 (pyridine) | Downfield due to proximity to nitrogen and deshielding from the sulfonamide. |

| ~7.8 | dd | H-4 (pyridine) | Coupled to H-3 and H-6. |

| ~7.7 | d | H-2', H-6' (tosyl) | Protons ortho to the sulfonyl group. |

| ~7.3 | d | H-3', H-5' (tosyl) | Protons meta to the sulfonyl group. |

| ~7.2 | d | H-3 (pyridine) | Coupled to H-4. |

| ~2.4 | s | CH₃ (tosyl) | Methyl group on the tosyl ring. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification (based on similar structures)[2] |

| ~150-155 | C-2 (pyridine) | Carbon attached to the sulfonamide nitrogen. |

| ~148 | C-6 (pyridine) | |

| ~144 | C-4' (tosyl) | Carbon attached to the methyl group. |

| ~140 | C-4 (pyridine) | |

| ~136 | C-1' (tosyl) | Carbon attached to the sulfonyl group. |

| ~129 | C-3', C-5' (tosyl) | |

| ~127 | C-2', C-6' (tosyl) | |

| ~115 | C-3 (pyridine) | |

| ~110 | C-5 (pyridine) | Carbon attached to bromine. |

| ~21 | CH₃ (tosyl) |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Justification (based on general sulfonamide spectra) |

| 3300-3200 | N-H stretch | |

| 1350-1320 | Asymmetric SO₂ stretch | |

| 1170-1150 | Symmetric SO₂ stretch | |

| 1600-1450 | Aromatic C=C stretch |

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. Common fragmentation patterns for sulfonamides involve cleavage of the S-N bond and the C-S bond.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, the sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents.

Anticancer Activity

Many sulfonamide derivatives have been investigated for their anticancer properties.[1][3][4][5] The proposed mechanisms of action often involve the inhibition of key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases.

Figure 2: Potential mechanism of anticancer activity via carbonic anhydrase inhibition.

Enzyme Inhibition

Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases.[6][7] The specific inhibitory profile of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide would need to be determined through enzymatic assays.

Experimental Workflows

Synthesis and Purification Workflow

Figure 3: Workflow for the synthesis and purification of the target compound.

In Vitro Anticancer Activity Screening Workflow

Figure 4: General workflow for in vitro anticancer activity screening.

Conclusion

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The presence of the sulfonamide moiety suggests a range of potential biological activities that warrant exploration. This technical guide provides a starting point for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this and related compounds. Further experimental work is necessary to fully elucidate its physicochemical properties and biological functions.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, docking, synthesis and anticancer activity of some novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives | Bangladesh Journal of Pharmacology [banglajol.info]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]

Technical Whitepaper: A Deep Dive into the Mechanism of Action of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific research directly elucidating the mechanism of action for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is not publicly available. This guide, therefore, presents a plausible mechanism based on the well-established pharmacology of the benzenesulfonamide scaffold, a common motif in enzyme inhibitors. The data and protocols herein are representative examples derived from established methodologies for this class of compounds.

Introduction

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic compound featuring a core benzenesulfonamide structure. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, known for its ability to act as a transition-state analog for enzymatic reactions involving tetrahedral intermediates. Notably, benzenesulfonamides are classical inhibitors of zinc-containing metalloenzymes, with human carbonic anhydrases (CAs) being a primary and extensively studied target class.[1] This document outlines a hypothesized mechanism of action for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide as a carbonic anhydrase inhibitor, providing a framework for its potential therapeutic applications and a guide for its scientific investigation.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The proposed primary mechanism of action for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is the inhibition of carbonic anhydrases. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.

The sulfonamide moiety of the compound is hypothesized to bind to the catalytic zinc ion (Zn²⁺) within the active site of the carbonic anhydrase enzyme. This interaction mimics the transition state of the native substrate, effectively blocking the enzyme's catalytic activity. The specificity of the compound for different CA isoforms would be determined by the interactions of its substituted pyridine and methylbenzene rings with the amino acid residues lining the active site cavity.

Signaling Pathway

Inhibition of carbonic anhydrase can impact various downstream cellular processes. For instance, in the context of cancer biology, many tumors overexpress certain CA isoforms (e.g., CA IX and CA XII) to regulate pH in the hypoxic tumor microenvironment. By inhibiting these CAs, N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide could disrupt pH homeostasis, leading to increased intracellular acidification and subsequent induction of apoptosis.

Caption: Hypothesized signaling pathway of the compound in a tumor cell.

Quantitative Data

The following table summarizes hypothetical in vitro inhibition data for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide against several human carbonic anhydrase isoforms. This data illustrates a potential selectivity profile, which is crucial for therapeutic development.

Table 1: In Vitro Inhibitory Activity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide against Human Carbonic Anhydrase Isoforms

| Target Isoform | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| hCA I | Stopped-Flow CO₂ Hydrase | 250 | 450 |

| hCA II | Stopped-Flow CO₂ Hydrase | 150 | 280 |

| hCA IX | Stopped-Flow CO₂ Hydrase | 15 | 28 |

| hCA XII | Stopped-Flow CO₂ Hydrase | 25 | 45 |

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)

Objective: To determine the inhibitory potency (Kᵢ and IC₅₀) of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide against various human carbonic anhydrase isoforms.

Materials:

-

Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

-

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

-

HEPES buffer (pH 7.4)

-

Phenol red pH indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Methodology:

-

A solution of the specific CA isoform is prepared in HEPES buffer containing phenol red.

-

The test compound is serially diluted in DMSO and then added to the enzyme solution to achieve a range of final concentrations. A DMSO-only control is also prepared.

-

The enzyme-inhibitor solution is incubated for 15 minutes at room temperature to allow for binding equilibrium.

-

The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated water solution in the stopped-flow spectrophotometer.

-

The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm.

-

The initial rates are plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a potential carbonic anhydrase inhibitor.

Caption: A typical experimental workflow for inhibitor characterization.

Conclusion

Based on the established pharmacology of its core benzenesulfonamide scaffold, N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is plausibly hypothesized to function as an inhibitor of carbonic anhydrases. This proposed mechanism of action opens avenues for its investigation in therapeutic areas where CA inhibition is beneficial, such as oncology, glaucoma, and epilepsy. The provided data and protocols offer a foundational guide for researchers to empirically validate this hypothesis and further explore the compound's therapeutic potential. Future studies should focus on confirming the direct binding to CA isoforms, elucidating its isoform selectivity profile, and evaluating its efficacy in relevant cellular and animal models.

References

In-depth Technical Guide: Biological Activity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

An Examination of a Novel Sulfonamide Compound

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. Due to a lack of specific studies on this particular molecule, this document will focus on the known biological activities of structurally similar compounds, providing a predictive framework for its potential therapeutic applications. The guide will delve into the general mechanisms of action for sulfonamide-containing compounds, detail common experimental protocols for their evaluation, and present potential signaling pathways that may be influenced by this class of molecules. This information is intended for researchers, scientists, and professionals in the field of drug development to guide future investigations into this promising chemical entity.

Introduction

Sulfonamides are a well-established class of synthetic compounds that have been extensively investigated for a wide range of therapeutic applications. Their structural motif, characterized by a sulfonyl group connected to an amine, is a key pharmacophore responsible for diverse biological activities. These activities include, but are not limited to, antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The specific biological profile of a sulfonamide derivative is heavily influenced by the nature of the substituents on the aromatic rings. The subject of this guide, N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, combines a brominated pyridine ring with a tolyl group, suggesting a unique electronic and steric profile that could translate to novel biological activities. While direct experimental data for this compound is not publicly available, analysis of related structures provides a strong basis for predicting its potential pharmacological properties.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the activities of analogous compounds, N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is predicted to exhibit a range of biological effects. The sulfonamide moiety is a known inhibitor of dihydropteroate synthase in bacteria, which is a critical enzyme in the folate synthesis pathway. This suggests potential antimicrobial activity . Furthermore, many sulfonamides are known to inhibit carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific carbonic anhydrase isoforms, such as hCA IX, is a validated target in cancer therapy, indicating a potential antitumor effect . The presence of the bromopyridine and methylbenzene moieties may also confer activity as a modulator of other cellular targets, such as kinases or other enzymes, which are often implicated in inflammatory and proliferative diseases.

Potential Signaling Pathways

Given the potential for anticancer activity, N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide may modulate key signaling pathways involved in cell growth, proliferation, and survival. A plausible mechanism could involve the inhibition of pathways that are frequently dysregulated in cancer. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

Caption: Hypothetical signaling pathway potentially modulated by N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies used to assess the pharmacological profile of novel chemical entities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are added to the cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Bacterial Strains: Standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.

-

Inoculum Preparation: A bacterial inoculum is prepared to a concentration equivalent to a 0.5 McFarland standard.

-

Compound Dilution: A series of twofold dilutions of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibitory effect of the compound on carbonic anhydrase activity.

-

Reagents: Human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (p-NPA) as a substrate, and Tris-HCl buffer are required.

-

Assay Procedure:

-

A solution of hCA II is prepared in Tris-HCl buffer.

-

Various concentrations of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide are prepared in a suitable solvent (e.g., DMSO).

-

The enzyme and inhibitor are pre-incubated.

-

The reaction is initiated by the addition of the substrate, p-NPA.

-

-

Measurement: The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm.

-

Data Analysis: The inhibitory activity is calculated, and the IC₅₀ or Kᵢ value is determined.[1]

The following diagram illustrates the general workflow for in vitro screening of a novel compound.

Caption: General workflow for the in vitro biological evaluation of a new chemical entity.

Quantitative Data from Structurally Related Compounds

While no specific data exists for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, the following tables summarize the biological activities of structurally analogous sulfonamide derivatives. This data can serve as a benchmark for future studies.

Table 1: Antimicrobial Activity of Related Sulfonamide Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 32 |

| Benzenesulfonamide Derivative 4d | Escherichia coli | 6.72 |

| Benzenesulfonamide Derivative 4h | Staphylococcus aureus | 6.63 |

| Benzenesulfonamide Derivative 4a | Pseudomonas aeruginosa | 6.67 |

| Benzenesulfonamide Derivative 4a | Salmonella typhi | 6.45 |

| Benzenesulfonamide Derivative 4f | Bacillus subtilis | 6.63 |

| Benzenesulfonamide Derivative 4e | Candida albicans | 6.63 |

| Benzenesulfonamide Derivative 4e | Aspergillus niger | 6.28 |

| Data sourced from related studies on benzenesulfonamide derivatives.[2][3] |

Table 2: Enzyme Inhibition by Related Benzenesulfonamide Derivatives

| Compound/Derivative | Enzyme | IC₅₀ / Kᵢ |

| Benzenesulfonamide Derivative 4e (Antioxidant) | DPPH radical scavenging | IC₅₀: 0.3287 mg/mL |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA IX | Kᵢ: 1.5 - 38.9 nM |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA XII | Kᵢ: 0.8 - 12.4 nM |

| Data sourced from related studies on benzenesulfonamide derivatives.[1][2] |

Conclusion and Future Directions

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide represents an unexplored molecule with significant potential for diverse biological activities, drawing from the well-established pharmacological profile of the sulfonamide class. The predictive analysis presented in this guide, based on structurally related compounds, suggests promising avenues for investigation, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound. The experimental protocols detailed herein provide a clear roadmap for elucidating its biological activity, mechanism of action, and potential therapeutic utility. Confirmation of its predicted activities could position N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide as a lead compound for the development of new therapeutic agents. Further structure-activity relationship (SAR) studies, involving modifications of the pyridine and benzene rings, will also be crucial in optimizing its potency and selectivity.

References

Potential Therapeutic Targets of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: An In-depth Technical Guide

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases, including PubChem and ChEMBL, did not yield specific biological activity data or identified therapeutic targets for the compound N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide. The following guide is therefore a predictive analysis based on the known therapeutic targets of structurally similar sulfonamide and bromo-pyridine containing compounds. The experimental protocols and potential signaling pathways described are hypothetical and would require experimental validation for this specific molecule.

Introduction

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide linkage, a p-toluenesulfonyl group, and a 5-bromopyridine moiety. While direct biological data for this compound is not available, the constituent chemical motifs are present in a wide range of biologically active molecules. The sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a pyridine ring and a bromine atom can further influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the potential therapeutic targets of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide by examining the established activities of structurally related compounds.

Potential Therapeutic Targets Based on Structural Analogs

Based on the activities of analogous compounds, several protein families emerge as potential therapeutic targets for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

Carbonic Anhydrases

The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.

Kinases

Numerous sulfonamide-containing molecules have been developed as kinase inhibitors. Given that the compound features a pyridine ring, a common scaffold in kinase inhibitors, it is plausible that it could target protein kinases involved in cell signaling pathways related to proliferation and survival.

Dihydropteroate Synthase (DHPS)

The sulfonamide group is the key pharmacophore in sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. This makes DHPS a potential target, suggesting possible antibacterial activity.

Tubulin

Some sulfonamide derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[2] This mechanism is a cornerstone of several successful anticancer drugs.

Hypothetical Experimental Protocols

To investigate the potential therapeutic targets of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a tiered experimental approach is proposed.

Initial Target Class Screening

A logical first step would be to perform broad in vitro screening against panels of representative therapeutic targets.

Experimental Workflow: Initial Target Screening

Caption: A workflow for initial screening against major drug target classes.

Cellular Assays for Phenotypic Screening

Parallel to target-based screening, phenotypic assays using various cell lines can help identify potential therapeutic areas.

Table 1: Proposed Cellular Assays

| Assay Type | Cell Lines | Endpoint Measurement | Potential Therapeutic Area |

| Antiproliferative Assay | Cancer cell panel (e.g., NCI-60) | Cell viability (e.g., MTT, CellTiter-Glo) | Oncology |

| Antibacterial Assay | Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | Infectious Diseases |

| Anti-inflammatory Assay | LPS-stimulated macrophages | Nitric oxide, cytokine levels (e.g., TNF-α, IL-6) | Inflammation |

Mechanism of Action Studies for Confirmed Hits

Once a preliminary "hit" is identified from initial screening, more detailed mechanistic studies would be required. The following is a hypothetical protocol for investigating tubulin polymerization inhibition.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compound, positive control (e.g., colchicine), negative control (DMSO).

-

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add varying concentrations of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide or control compounds.

-

Incubate the mixture on ice to allow for compound binding.

-

Initiate polymerization by adding GTP and transferring the mixture to a 37°C spectrophotometer.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate IC₅₀ values for inhibition of tubulin polymerization.

Potential Signaling Pathways

Should N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide be found to target kinases or tubulin, it would likely modulate key signaling pathways involved in cell proliferation and survival.

Hypothetical Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Caption: Potential mechanism of pro-apoptotic activity via kinase inhibition.

Hypothetical Signaling Pathway: Tubulin Disruption and Cell Cycle Arrest

Caption: Potential mechanism of cell cycle arrest via tubulin disruption.

Conclusion

While no direct biological data exists for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, its structural components suggest a range of plausible therapeutic targets, including carbonic anhydrases, protein kinases, dihydropteroate synthase, and tubulin. The validation of these potential targets requires a systematic approach involving broad target-based and phenotypic screening, followed by detailed mechanistic studies. The hypothetical experimental workflows and signaling pathways outlined in this guide provide a framework for the initial investigation of this compound's therapeutic potential. Further research is necessary to elucidate the specific biological activities and mechanism of action of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

References

- 1. N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide [benchchem.com]

- 2. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: A Technical Guide

An In-depth Review of its Synthesis, Characterization, and Potential Biological Activities Based on Analogous Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative incorporating a brominated pyridine ring and a toluenesulfonyl group. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The pyridine nucleus is also a common scaffold in pharmacologically active molecules.[3] The combination of these moieties in N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide suggests its potential as a subject for further investigation in drug discovery. This document outlines a probable synthetic route, expected characterization data, and potential biological activities based on the analysis of analogous structures.

Synthesis and Characterization

The synthesis of N-(pyridin-2-yl)benzenesulfonamides is typically achieved through the reaction of a 2-aminopyridine derivative with a benzenesulfonyl chloride in the presence of a base.[3][4] For the target compound, this would involve the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride).

Experimental Protocol: Synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

This protocol is a generalized procedure based on similar syntheses of N-(pyridin-2-yl)benzenesulfonamides.[3][4][5]

Materials:

-

2-amino-5-bromopyridine

-

4-methylbenzenesulfonyl chloride (tosyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition is typically done dropwise to control any exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

-

Characterization: The structure of the purified compound can be confirmed by various spectroscopic methods:

-

¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, N-H).

-

Potential Biological Activities of Structurally Similar Compounds

While no specific biological data for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide has been reported, the activities of analogous N-(pyridin-2-yl)benzenesulfonamides and related sulfonamides have been documented. These compounds have shown potential in various therapeutic areas.

| Compound/Analog Class | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | Antitubercular (against M. tuberculosis H37Rv) | MIC = 6.25 µg/mL | |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Antitubercular (against M. tuberculosis H37Rv) | MIC = 6.25 µg/mL | [5] |

| Podophyllotoxin-naphthoquinone derivatives containing a 5-bromopyridin-2-yl moiety | Cytotoxicity against human cancer cell lines (KB, HepG2, MCF7, A459) | Data for various derivatives, not the specific sulfonamide | |

| N-(pyridin-3yl-benzenesulfonamide) | Antimicrobial (against S. aureus, S. typhi, E. coli) | Zone of inhibition data provided | [6] |

Visualizations

Synthetic Pathway

Caption: Synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

Experimental Workflow

Caption: Experimental workflow for synthesis and purification.

Conclusion

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide represents an interesting, yet underexplored, chemical entity. Based on the established chemistry of its constituent moieties, a straightforward and efficient synthetic route can be proposed. The biological activities of analogous compounds suggest that this molecule may possess valuable pharmacological properties, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a foundational framework for researchers and scientists interested in the synthesis, characterization, and potential therapeutic applications of this and related sulfonamides. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

References

- 1. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 2. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

discovery and history of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, a Representative Sulfonamide Derivative

Introduction

Benzenesulfonamide derivatives are a prominent class of organic compounds with significant interest in medicinal chemistry and materials science. Their structural motif is associated with a wide range of biological activities, including antimicrobial, antifungal, and antimalarial properties.[1] These compounds often serve as valuable synthetic intermediates or pharmacophores in the discovery of novel therapeutic agents.[1] This guide details the discovery, synthesis, and characterization of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, a representative member of this family.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is presented below.

| Property | Value | Source |

| IUPAC Name | N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | PubChem |

| CAS Number | 22019-69-8 | Benchchem[1] |

| Molecular Formula | C₁₃H₁₁BrN₂O₄S | PubChem[1] |

| InChI Key | InChI=1S/C13H11BrN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-12-7-4-10(14)8-13(12)16(17)18/h2-8,15H,1H3 | PubChem[1] |

Synthesis

The synthesis of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction, specifically a sulfonylation reaction.

General Reaction Scheme

The primary synthetic route involves the reaction of 4-bromo-2-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base.

Caption: Synthetic scheme for N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.[1]

-

Dissolution: Dissolve 4-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane.

-

Addition of Base: Add a base, for example, triethylamine or pyridine (to neutralize the HCl byproduct), to the solution.

-

Addition of Sulfonyl Chloride: Add 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) dropwise to the reaction mixture. To minimize side reactions, it is advisable to maintain the temperature between 0–5°C during this addition.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 N HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.

Potential Biological Activity and Mechanism of Action

While specific biological data for N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is limited in the provided search results, the general class of sulfonamides is known for a variety of biological activities.

Antimicrobial Activity

Sulfonamide derivatives have been shown to possess significant antimicrobial properties.[1] The presence of electron-withdrawing groups like the nitro group and the bromine atom in the structure of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide may enhance its efficacy against various bacterial strains.[1] A study on a related compound demonstrated activity against Staphylococcus aureus.[1]

Enzyme Inhibition

Benzenesulfonamides are known to act as inhibitors for various enzymes, with human carbonic anhydrase (hCA) being a notable target.[1] The mechanism of action often involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

References

An In-depth Technical Guide to the Solubility of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous sulfonamides to provide insights into its potential solubility profile. The methodologies for solubility determination and potential biological contexts are also detailed to support further research and development.

Quantitative Solubility Data

Table 1: Aqueous Solubility of Analogous Pyridinyl-Benzenesulfonamide Derivatives

| Compound Name | Structure | Aqueous Solubility | pH | Temperature (°C) | Source |

| Sulfapyridine | 4-amino-N-(pyridin-2-yl)benzenesulfonamide | 49.5 mg/100 cm³ (1.98 x 10⁻³ mol dm⁻³) | Not Specified | 37 | [1] |

| 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | >39.5 µg/mL | 7.4 | Not Specified | [2] |

| 4-nitro-N-(pyridin-2-yl)benzenesulfonamide | 4-nitro-N-(pyridin-2-yl)benzenesulfonamide | >41.9 µg/mL | 7.4 | Not Specified | [3] |

Disclaimer: The data presented in this table is for analogous compounds and should be used for estimation purposes only. Experimental determination of the solubility of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is highly recommended.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is crucial in drug development. The following protocol outlines a standard equilibrium solubility assay (shake-flask method), which is a widely accepted technique.

Objective: To determine the thermodynamic equilibrium solubility of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide in various aqueous and organic solvents.

Materials:

-

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (solid, high purity)

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO) for the preparation of a calibration curve.

-

Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC using the same method as for the calibration curve.

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Hypothetical Signaling Pathway Inhibition

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] While the specific targets of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide are not yet elucidated, the following diagram illustrates a hypothetical mechanism of action where a sulfonamide-based drug inhibits a key enzyme in a bacterial metabolic pathway, a common mode of action for sulfonamide antibiotics.